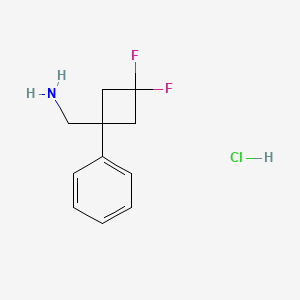

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride

Description

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride (CAS-related data inferred from ) is a fluorinated cyclobutylamine derivative with a phenyl substituent. Its molecular formula is C₆H₇ClF₃NO, and it has a molecular weight of 201.58 g/mol. The compound features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a phenyl group at the 1-position, with a methanamine side chain forming a hydrochloride salt. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name |

(3,3-difluoro-1-phenylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-11(13)6-10(7-11,8-14)9-4-2-1-3-5-9;/h1-5H,6-8,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRIWWUDCBVQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CN)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

Introduction of the Difluoro Group: The difluoro groups are introduced using difluoromethylating agents. This step often requires the use of metal catalysts to facilitate the reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines.

Scientific Research Applications

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoro groups and the cyclobutyl ring structure contribute to its unique binding properties. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

1-[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine Hydrochloride (CAS 2580207-00-5)

- Molecular Weight : 225.6 g/mol (vs. 201.58 g/mol for the target compound).

- Key Differences: The cyclobutyl ring is substituted with a trifluoromethyl group instead of a phenyl group.

3-Fluoro Deschloroketamine Hydrochloride (3-FDCK) (CAS 2657761-24-3)

- Molecular Formula: C₁₃H₁₆FNO·HCl (FW 257.7).

- Key Differences: Core structure is a cyclohexanone ring instead of cyclobutane. Contains a fluorophenyl group and methylamino substituent. Pharmacologically active as a dissociative anesthetic analog, highlighting the role of fluorination in modulating CNS activity .

1-[5-(1,1-Difluoroethyl)-1,3,4-Thiadiazol-2-yl]methanamine Hydrochloride

- Molecular Weight : 215.65 g/mol.

- Key Differences: Features a thiadiazole heterocycle instead of cyclobutane.

(S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride (CAS 1213128-98-3)

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Purity | Stability |

|---|---|---|---|---|---|

| Target Compound | 201.58 | Cyclobutane | 3,3-Difluoro, 1-phenyl | ≥95% | Not specified |

| 1-[3,3-Difluoro-1-(CF₃)cyclobutyl]MA·HCl | 225.6 | Cyclobutane | 3,3-Difluoro, 1-CF₃ | ≥95% | Discontinued (no data) |

| 3-FDCK·HCl | 257.7 | Cyclohexanone | 3-Fluorophenyl, methylamino | ≥98% | ≥5 years at -20°C |

| Thiadiazole Derivative·HCl | 215.65 | Thiadiazole | 5-(1,1-Difluoroethyl) | Not given | Not specified |

| (S)-1-(3,5-Difluorophenyl)ethanamine·HCl | ~210 (estimated) | Ethylamine | 3,5-Difluorophenyl | ≥95% | Not specified |

Functional and Pharmacological Insights

- Fluorination Effects: Fluorine atoms in the target compound enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. The difluoro substitution on the cyclobutane ring may reduce ring strain and improve thermal stability . In 3-FDCK·HCl, fluorination on the phenyl group is critical for maintaining dissociative anesthetic activity while altering pharmacokinetics .

Synthetic Challenges :

- The synthesis of cyclobutane derivatives (e.g., target compound and ) often requires specialized methods for ring formation, such as [2+2] cycloadditions, whereas ethylamine derivatives are more straightforward to prepare .

Biological Activity

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride is a synthetic compound with the molecular formula CHClFN. It is a hydrochloride salt derived from a cyclobutylamine structure and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHClFN

- CAS Number : 2155855-04-0

- SMILES Notation : C1C(CC1(F)F)(CN)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoro groups and the cyclobutyl ring contribute to its unique binding properties, which may influence enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Investigations into its interaction with neurotransmitter receptors indicate possible implications for neuropharmacology.

Antimicrobial Studies

A study conducted on a library of compounds, including this compound, demonstrated significant inhibition of Mycobacterium tuberculosis. The compound's activity was confirmed through high-throughput screening methods, where it showed promising results against resistant strains, indicating a potential role in tuberculosis treatment .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the cyclobutyl ring and difluoro groups could enhance biological activity. Variations in substituents were tested to determine their effects on potency and selectivity against target enzymes .

| Compound Variation | Activity (MIC) | Target |

|---|---|---|

| Parent Compound | 10 µM | M. tuberculosis |

| Difluoro Substituted | 5 µM | M. tuberculosis |

| Cyclobutyl Variant | 20 µM | Enzyme Inhibition |

Case Study 1: Antitubercular Activity

In a high-throughput screening assay involving over 98,000 compounds, this compound was identified as a lead candidate with notable antitubercular activity. The compound's minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many existing treatments .

Case Study 2: Neuropharmacological Potential

Research into the neuropharmacological effects of this compound has indicated that it may modulate neurotransmitter systems. In vitro assays demonstrated that it could enhance the binding affinity of certain neurotransmitters to their respective receptors, suggesting potential applications in treating neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.